3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one
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Overview
Description
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a compound that features a triazole ring attached to an oxolanone structure
Preparation Methods
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds via the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired product . The reaction conditions typically involve microwave irradiation to enhance the reaction rate and yield.
Chemical Reactions Analysis
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be compared to other similar compounds, such as:
3-amino-1H-1,2,4-triazole: This compound also features a triazole ring and is known for its use as an enzyme inhibitor and herbicide.
3-(1H-1,2,4-triazol-1-yl)phenol: This compound has a triazole ring attached to a phenol group and is used in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which combines the triazole ring with an oxolanone moiety, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9) |
InChI Key |
QWXFPLBBJNQTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)N |
Origin of Product |
United States |
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